5-Amino-2-chlorophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-chlorophenylacetic acid: is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to a phenylacetic acid backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chlorophenylacetic acid with ammonia or an amine under controlled conditions to introduce the amino group .
Industrial Production Methods: In industrial settings, the production of 5-Amino-2-chlorophenylacetic acid may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-chlorophenylacetic acid can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: 5-Amino-2-chlorophenylacetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving amino acids and chlorinated aromatic compounds .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-chlorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows it to form hydrogen bonds and other interactions with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-3-chlorophenylacetic acid
- 4-Amino-2-chlorophenylacetic acid
- 5-Amino-2-bromophenylacetic acid
Comparison: 5-Amino-2-chlorophenylacetic acid is unique due to the specific positioning of the amino and chlorine groups on the phenylacetic acid backbone. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(5-amino-2-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12) |
InChI Key |
NLWBPIPWOCYEES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.